molecular formula C16H18ClN5 B11208273 N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11208273
M. Wt: 315.80 g/mol
InChI Key: ILRQUCORZZUXCV-UHFFFAOYSA-N
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Description

N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine ring system. Let’s break down its structure:

    N-butyl: Refers to the butyl group (C₄H₉) attached to the nitrogen atom.

    5-chloro-2-methylphenyl: Indicates a chlorinated phenyl ring with a methyl substituent at the 2-position.

    1H-pyrazolo[3,4-d]pyrimidin-4-amine: Describes the core heterocyclic structure, which combines a pyrazole ring (pyrazolo) and a pyrimidine ring (pyrimidin). The 4-amine group is attached to the pyrimidine ring.

Preparation Methods

The synthesis of this compound involves several steps, including cyclization reactions. While I don’t have specific synthetic routes for this exact compound, similar pyrazolo[3,4-d]pyrimidines are often prepared via multistep processes. These may include condensation reactions, cyclizations, and functional group transformations. Researchers typically optimize these methods for yield and purity.

Chemical Reactions Analysis

    Reactivity: N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various reactions, such as oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to modified derivatives, such as halogenated or alkylated forms.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold. It may exhibit biological activity, such as kinase inhibition or receptor modulation.

    Biological Studies: Investigating its effects on cellular pathways, protein interactions, or gene expression.

    Materials Science: Its unique structure might find applications in materials like organic semiconductors or sensors.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes, affecting cellular processes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other pyrazolo[3,4-d]pyrimidines.

    Similar Compounds: Explore related compounds like pyrazolo[3,4-d]pyrimidine derivatives.

Remember that this compound’s properties and applications depend on its specific substituents and context.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

N-butyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-3-4-7-18-15-13-9-21-22(16(13)20-10-19-15)14-8-12(17)6-5-11(14)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20)

InChI Key

ILRQUCORZZUXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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